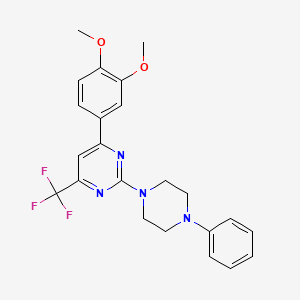![molecular formula C25H24N4O6S B11441549 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11441549.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline core, a methoxyphenyl group, and a sulfamoylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with phthalic anhydride to form an intermediate, which is then reacted with 2-(4-sulfamoylphenyl)ethylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Common reagents used in industrial synthesis include phthalic anhydride, 4-methoxybenzylamine, and 2-(4-sulfamoylphenyl)ethylamine .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and sulfamoylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C25H24N4O6S |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H24N4O6S/c1-35-19-7-2-17(3-8-19)15-29-24(31)21-11-6-18(14-22(21)28-25(29)32)23(30)27-13-12-16-4-9-20(10-5-16)36(26,33)34/h2-11,14H,12-13,15H2,1H3,(H,27,30)(H,28,32)(H2,26,33,34) |
InChI Key |
WRQDPXOHSTZOBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11441466.png)

![3-benzyl-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441470.png)
![propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate](/img/structure/B11441474.png)
![Dimethyl 2-({[benzyl(ethyl)amino]carbonothioyl}amino)terephthalate](/img/structure/B11441477.png)
![ethyl 7-cyclohexyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11441484.png)
![7-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11441487.png)
![2-{8-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11441495.png)

![3-(4-bromophenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441514.png)
![5-[(2-Chlorobenzyl)sulfanyl]-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole](/img/structure/B11441521.png)
![N-(2-ethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11441528.png)
![Dimethyl 2-{[benzyl(2-hydroxyethyl)carbamothioyl]amino}benzene-1,4-dicarboxylate](/img/structure/B11441534.png)
![Dimethyl 2-{[(diethylamino)carbonothioyl]amino}terephthalate](/img/structure/B11441536.png)
